Gevotroline hydrochloride
Overview
Description
Gevotroline hydrochloride, also known as WY-47,384, is an atypical antipsychotic with a tricyclic structure . It was under development for the treatment of schizophrenia . It has equal affinity for D2 (dopamine) and 5-HT2 (serotonin) receptors .
Molecular Structure Analysis
The molecular formula of Gevotroline hydrochloride is C19H20FN3.ClH . Its molecular weight is 345.842 . The structure can be represented by the SMILES string: Cl.FC1=CC2=C(NC3=C2CN(CCCC4=CN=CC=C4)CC3)C=C1 .Physical And Chemical Properties Analysis
The average mass of Gevotroline hydrochloride is 345.841 Da and the monoisotopic mass is 345.140808 Da .Scientific Research Applications
Geriatric Medicine : Geroprotector 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride (a compound similar to Gevotroline hydrochloride) is reported to increase lifespan in mice and reduce mortality in certain strains. It's suggested as a potential treatment in geriatrics due to its life-prolonging effects (Emanuel & Obukhova, 1978). Similarly, Gerovital H3 (another related compound) has been found to be an effective MAO inhibitor, offering potential benefits in geriatric patients (Macfarlane, 1973).
Vascular Reactivity : Geraniol, which is structurally related, has been noted to improve impaired vascular reactivity in diabetes and metabolic syndrome by blocking calcium channel activity (El-Bassossy, Elberry, & Ghareib, 2016).
Neurological Studies : A study has demonstrated a new technique for selectively stimulating taste receptors, which could have implications for understanding the relationship between taste sensations and central nervous system activity (Kobal, 1985).
Antimicrobial Applications : Tetracycline hydrochloride and carvacrol, both structurally related to Gevotroline hydrochloride, have shown potential in treating local mouth bacterial infections and Candidiasis (Obaidat et al., 2010).
Pharmacological Effects : Piperidine-based fused biheterocycles, a class to which Gevotroline hydrochloride belongs, are used in pharmaceuticals for a range of applications, including antihistamines, antipsychotics, and hypotensive drugs (Vardanyan, 2018).
Material Science : Poly(allylamine hydrochloride)-assisted synthesis of BiOCl materials with enhanced photocatalytic activity is another intriguing application, suggesting potential in photovoltaics and energy storage (Zhao et al., 2017).
Future Directions
properties
IUPAC Name |
8-fluoro-2-(3-pyridin-3-ylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3.ClH/c20-15-5-6-18-16(11-15)17-13-23(10-7-19(17)22-18)9-2-4-14-3-1-8-21-12-14;/h1,3,5-6,8,11-12,22H,2,4,7,9-10,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJROJWRPNPSEGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCCC4=CN=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107266-06-8 (Parent) | |
Record name | Gevotroline hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112243580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40149967 | |
Record name | Gevotroline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gevotroline hydrochloride | |
CAS RN |
112243-58-0 | |
Record name | Gevotroline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112243-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gevotroline hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112243580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gevotroline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEVOTROLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX31OJ4I9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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